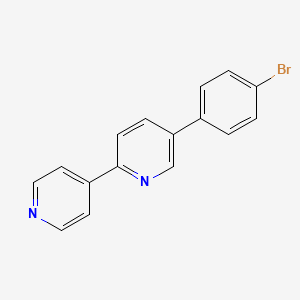

5-(4-Bromophenyl)-2,4'-bipyridine

Beschreibung

Evolution of Substituted Bipyridines in Contemporary Chemical Research

The journey of bipyridine chemistry began with the foundational 2,2'-bipyridine (B1663995), a ligand that has been instrumental in the development of coordination chemistry. nih.gov Over the decades, the focus has shifted from simple, unsubstituted bipyridines to more complex, functionalized derivatives. The introduction of various substituents onto the bipyridine core allows for the fine-tuning of steric and electronic properties, which in turn dictates the characteristics of the resulting metal complexes. tandfonline.comrsc.org This evolution has been propelled by the development of powerful synthetic methodologies, such as cross-coupling reactions, which enable the precise installation of a wide array of functional groups. researchgate.net These substituted bipyridines are now indispensable in diverse areas, from the creation of luminescent materials and sensors to their use as catalysts in organic synthesis. researchgate.netrsc.org

Significance of the 2,4'-Bipyridine (B1205877) Scaffold in Tailored Molecular Design

While the symmetrically substituted 2,2'- and 4,4'-bipyridines have been extensively studied, the asymmetric 2,4'-bipyridine scaffold offers unique advantages for molecular design. This asymmetry breaks the equivalence of the two pyridine (B92270) rings, leading to distinct coordination vectors and electronic environments. This can be exploited to construct coordination polymers with novel topologies and to create metal complexes with specific electronic and photophysical properties that are not accessible with their symmetric counterparts. The inherent polarity of the 2,4'-bipyridine unit, with one electron-donating and one electron-withdrawing pyridine ring, makes it an intriguing building block for non-linear optics and other applications where charge-transfer phenomena are important.

Research Trajectories for Halogenated Aryl-Bipyridine Derivatives

The incorporation of halogen atoms, particularly bromine, onto aryl-substituted bipyridines has emerged as a significant research trajectory. The bromine substituent can influence the properties of the molecule in several ways. Electronically, it acts as a weak deactivating group through its inductive effect. researchgate.net Structurally, the presence of a bromine atom opens up the possibility of forming halogen bonds, a type of non-covalent interaction that can be used to direct the self-assembly of molecules in the solid state. rsc.orgacs.org Furthermore, the carbon-bromine bond provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the construction of even more complex molecular systems. mdpi.com The photophysical properties of bipyridine derivatives can also be modulated by halogenation, with heavy atoms like bromine known to enhance spin-orbit coupling and influence luminescence. researchgate.net

Overview of Current Research Gaps and Future Directions for 5-(4-Bromophenyl)-2,4'-bipyridine

Despite the rich chemistry of substituted bipyridines, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While its isomer, 5-(4-bromophenyl)-2,2'-bipyridine, has been synthesized and its complexes studied, detailed experimental data on the 2,4'-isomer is conspicuously absent. This presents a compelling opportunity for new research.

Future research should initially focus on establishing a reliable and high-yielding synthesis of This compound , likely through a palladium-catalyzed Suzuki or Stille cross-coupling reaction between a suitable brominated 2,4'-bipyridine precursor and 4-bromophenylboronic acid. Following its successful synthesis and characterization, a systematic exploration of its fundamental properties is warranted.

Key areas for future investigation include:

Single-Crystal X-ray Diffraction: Determining the precise solid-state structure of the molecule will provide invaluable insights into its conformation and intermolecular interactions, including the potential for halogen bonding.

Photophysical and Electrochemical Characterization: A detailed study of its absorption and emission properties, as well as its redox behavior, will establish its potential for applications in areas such as organic light-emitting diodes (OLEDs) or as a photosensitizer.

Coordination Chemistry: Investigating its coordination behavior with a variety of transition metals will be crucial. The asymmetric nature of the ligand could lead to the formation of unique coordination polymers and discrete metal complexes with interesting catalytic or magnetic properties.

Computational Studies: Density Functional Theory (DFT) calculations can complement experimental work by providing a deeper understanding of the electronic structure, orbital energies, and predicted reactivity of the molecule and its metal complexes. tandfonline.comresearchgate.net

The exploration of This compound and its derivatives holds the promise of expanding the toolbox of chemists and materials scientists, potentially leading to the development of new functional materials with tailored properties. The current lack of data underscores not a limitation, but a significant opportunity for discovery.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-2-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-15-4-1-12(2-5-15)14-3-6-16(19-11-14)13-7-9-18-10-8-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIUUDIYVVYUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=NC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857012 | |

| Record name | 5-(4-Bromophenyl)-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859211-25-9 | |

| Record name | 5-(4-Bromophenyl)-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Bromophenyl 2,4 Bipyridine

Retrosynthetic Analysis of the Bipyridine Core and Aryl Substituent

A retrosynthetic analysis of 5-(4-Bromophenyl)-2,4'-bipyridine identifies two key C(sp²)–C(sp²) bond disconnections that are central to its synthesis. The first is the bond between the C2 position of one pyridine (B92270) ring and the C4' position of the other, which forms the 2,4'-bipyridine (B1205877) core. The second is the bond between the C5 position of the 2-substituted pyridine ring and the C1 position of the 4-bromophenyl group.

These disconnections suggest that the most logical forward synthetic routes involve palladium-catalyzed cross-coupling reactions. preprints.orgnih.govmdpi.com The precursors for these reactions would be appropriately functionalized pyridines and a bromophenyl component. For instance, one pathway involves coupling a 5-bromo-2,4'-bipyridine (B1600844) with a (4-bromophenyl)boronic acid or coupling 5-(4-bromophenyl)-2-halopyridine with a pyridine-4-boronic acid derivative. An alternative disconnection strategy involves building one of the pyridine rings from acyclic precursors onto a pre-functionalized pyridine, a method known as the Kröhnke pyridine synthesis or via a 1,2,4-triazine (B1199460) approach. researchgate.netnih.gov

Catalytic Cross-Coupling Strategies in Bipyridine Synthesis

Transition-metal catalyzed cross-coupling reactions are the most prevalent and versatile methods for constructing the C-C bonds necessary for this compound. researchgate.net These reactions offer a high degree of functional group tolerance and efficiency. orgsyn.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, making it highly suitable for the synthesis of bipyridine structures. preprints.orgmdpi.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For the synthesis of this compound, this can be achieved by coupling a 2-halo-5-(4-bromophenyl)pyridine with a pyridine-4-boronic acid or, conversely, a 5-bromo-2,4'-bipyridine with (4-bromophenyl)boronic acid. The organoboron reagents are attractive due to their stability, low toxicity, and commercial availability. libretexts.org

A typical protocol involves using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. mdpi.comresearchgate.net The reaction requires a base, with potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) being common choices, and is typically carried out in solvents like 1,4-dioxane, toluene (B28343), or dimethylformamide (DMF). mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Bipyridine Synthesis

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| Pd₂(dba)₃ (5) | - | K₂CO₃ | Toluene | Reflux | Moderate | mdpi.com |

| PdCl₂(PPh₃)₂ (5) | - | - | - | - | Good | mdpi.com |

This table presents generalized conditions reported for Suzuki-Miyaura reactions in the synthesis of related biaryl and bipyridine compounds.

While the Suzuki-Miyaura coupling is prevalent, Stille and Negishi couplings offer powerful alternatives for the synthesis of bipyridines. nih.govorgsyn.org

The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org For the target molecule, this could involve reacting a 5-(4-bromophenyl)-2-(tributylstannyl)pyridine with a 4-halopyridine. Stille coupling is known for its high reactivity and tolerance of a wide range of functional groups. nih.govwikipedia.org However, a significant drawback is the high toxicity of the organotin reagents and byproducts. nih.govresearchgate.net Typical catalysts include PdCl₂(PPh₃)₂ or Pd(dba)₂ in the presence of ligands like triphenylphosphine, often with a copper(I) iodide co-catalyst to enhance the reaction rate. nih.govharvard.edu

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. orgsyn.orgorgsyn.org This method is noted for its high yields and mild reaction conditions. orgsyn.orgorgsyn.org The synthesis of this compound could proceed via the coupling of a (5-(4-bromophenyl)pyridin-2-yl)zinc halide with a 4-halopyridine. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent. orgsyn.org Catalytic systems often employ Pd(PPh₃)₄ or a combination of Pd(dba)₂ and a phosphine ligand such as XPhos. preprints.orgmdpi.com

The efficiency of cross-coupling reactions for bipyridine synthesis is highly dependent on the choice of catalyst, ligands, base, and solvent. A major challenge in these syntheses is the potential for the bipyridine product to coordinate with the metal catalyst, leading to deactivation and reduced yields. nih.govresearchgate.net

Catalyst and Ligand Selection: The development of highly active and stable catalyst systems is crucial. Catalysts based on bulky, electron-rich phosphine ligands, such as dialkylbiphenylphosphines (e.g., SPhos, XPhos), have shown exceptional activity in the Suzuki-Miyaura coupling of challenging heterocyclic substrates. organic-chemistry.org These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst inhibition by nitrogen-containing substrates. organic-chemistry.org For Stille couplings, cationic 2,2'-bipyridyl ligands have been shown to be effective. researchgate.net

Base and Solvent Effects: The choice of base and solvent can significantly influence reaction outcomes. In Suzuki-Miyaura reactions, bases like K₃PO₄ and Cs₂CO₃ are often effective. mdpi.com The solvent system, which can range from polar aprotic solvents like DMF to nonpolar solvents like toluene or 1,4-dioxane, must be chosen to ensure solubility of the reactants and facilitate the catalytic cycle. preprints.orgmdpi.com For Negishi couplings, the reaction is typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF). mdpi.com Microwave irradiation has also been employed to dramatically enhance reaction rates and yields in some Negishi couplings. preprints.org

Cyclization and Functionalization Routes for the 2,4'-Bipyridine Framework

An alternative to coupling two pre-existing pyridine rings is to construct one of the pyridine rings during the synthesis. This approach can offer a more convergent and flexible route to complex bipyridines.

The Kröhnke pyridine synthesis is a well-established method for forming pyridine rings. nih.govacs.org It involves the reaction of a pyridinium (B92312) salt (derived from a ketone) with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate. nih.gov For the target molecule, a potential route would involve preparing a pyridinium salt from a 2-acetyl-5-(4-bromophenyl)pyridine derivative and then condensing it with a suitable three-carbon α,β-unsaturated aldehyde or ketone to form the second pyridine ring.

A more modern and highly versatile method involves the use of 1,2,4-triazines as synthetic intermediates. researchgate.netrsc.org In this strategy, a substituted 1,2,4-triazine undergoes an inverse-electron-demand Diels-Alder reaction with a suitable dienophile, such as an enamine or ynamine. rsc.org Following the cycloaddition, the intermediate typically extrudes a molecule of nitrogen (N₂) to form the pyridine ring. For the synthesis of this compound, one could envision a pathway starting with a 3-(4-bromophenyl)-6-(pyridin-2-yl)-1,2,4-triazine, which upon reaction with a dienophile, would form the second, 4-substituted pyridine ring. This "1,2,4-triazine" methodology has been successfully used to prepare related 5-aryl-2,2'-bipyridine derivatives. researchgate.net

Directed Ortho-Metalation Approaches for Selective Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgchem-station.com The principle relies on the use of a directing metalation group (DMG), which is typically a Lewis basic functional group. This DMG coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent ortho position to form a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with a variety of electrophiles, installing a new substituent with high regioselectivity. wikipedia.org

In the context of bipyridines, the pyridine nitrogen atoms themselves can serve as directing groups, although their efficacy can be influenced by the electronic nature of the ring system. The electron-poor character of pyridine rings can make them susceptible to nucleophilic addition by the organolithium reagent, which competes with the desired deprotonation. uwindsor.caharvard.edu To circumvent this, lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are less nucleophilic, are often employed instead of alkyllithiums. uwindsor.ca

While a specific DoM synthesis for this compound is not prominently documented, the methodology can be applied for subsequent functionalization. For instance, one of the nitrogen atoms in the bipyridine core could direct the metalation of an adjacent C-H bond. The resulting lithiated species could then react with an electrophile (E+) to introduce a new functional group at a specific position, a process that is otherwise difficult to achieve.

A relevant example of this type of reactivity is the ortholithiation of 2-chloro-5-bromopyridine using LDA. This reaction generates a 2-chloro-4-lithio-5-bromopyridine intermediate, which can then undergo dimerization to form a polyhalogenated 4,4'-bipyridine (B149096). nih.gov This demonstrates the feasibility of using DoM on substituted pyridine rings to build more complex bipyridine structures.

Table 1: Key Aspects of Directed Ortho-Metalation (DoM)

| Feature | Description | Reference |

|---|---|---|

| Principle | A Directing Metalation Group (DMG) guides deprotonation of the ortho-position by a strong base (e.g., organolithium). | wikipedia.orgbaranlab.org |

| Bases | Alkyllithiums (n-BuLi, s-BuLi) are common, but less nucleophilic lithium amides (LDA, LiTMP) are preferred for pyridine systems. | uwindsor.ca |

| Application | Enables regioselective introduction of electrophiles at the position ortho to the DMG. | chem-station.com |

| Challenge | For pyridines, competitive nucleophilic addition to the ring can occur. | harvard.edu |

Scalability and Green Chemistry Considerations in Synthesis

The industrial production of complex molecules like this compound necessitates synthetic routes that are not only high-yielding but also scalable, safe, and environmentally sustainable. Several factors are crucial in this context, including atom economy, the use of non-hazardous reagents and solvents, and process efficiency.

A key challenge in many bipyridine syntheses, particularly those relying on transition-metal-catalyzed cross-coupling reactions, is the potential for the bipyridine product to act as a chelating ligand for the metal catalyst. This can lead to catalyst inhibition and reduced yields, requiring higher catalyst loadings which is undesirable for large-scale production due to cost and metal contamination in the final product.

Recent advancements have focused on developing more robust and efficient synthetic protocols. One report details a reliably scalable, multigram synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) from inexpensive starting materials, highlighting a pathway for producing significant quantities of key bipyridine intermediates. nih.gov Similarly, a modular and scalable method for synthesizing cationic bipyridines via C-H activation has been demonstrated on a 5-gram scale, showcasing the potential for larger-scale applications of modern synthetic techniques. rsc.org

From a green chemistry perspective, alternative energy sources and reaction media are being explored. Mechanochemistry, which uses mechanical force to induce reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. A comparative study on the synthesis of bipyridine-metal complexes showed that mechanochemical methods were more sustainable and efficient, as measured by green metrics like the E-factor (which quantifies waste) and Effective Mass Yield (EMY). nih.gov Likewise, ultrasonication has been employed as a green technique for preparing coordination polymers based on 4,4'-bipyridine, reducing reaction times and often avoiding harsh conditions. mdpi.com

The choice of reagents and catalysts is also critical. A patent for a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), noted that traditional catalysts like concentrated sulfuric acid lead to complicated post-processing and waste. google.com The shift towards recyclable solid acid catalysts represents a greener approach. google.com

Synthetic Strategies for Isomeric and Related Derivatives

The synthesis of isomers and derivatives of this compound is essential for tuning its chemical, physical, and electronic properties for various applications. The core structure provides multiple sites for modification, and the bromo-substituent serves as a versatile handle for further functionalization.

Synthesis of Isomers: Isomers of this compound, such as those with different substitution patterns or connectivity (e.g., 2,2'- vs 4,4'-bipyridines), can be prepared through careful selection of starting materials. For instance, the dimerization of 2-chloro-5-bromopyridine through an ortholithiation/dimerization sequence not only yields the expected 4,4'-bipyridine but also isomeric 3,4'- and 2,4'-bipyridines as minor products, which can be isolated. nih.gov Stille coupling reactions between different bromopyridines and stannylpyridines are also effective for producing specific isomers like 5-bromo-2,2'-bipyridine. researchgate.net

Synthesis of Derivatives: The this compound scaffold can be elaborated into more complex derivatives through several strategies:

Modification of the Bipyridine Core: Functional groups can be introduced onto the bipyridine rings. For example, a related intermediate, 5-(4-bromophenyl)-2,2′-bipyridine-6-carbonitrile, was used as a starting point to synthesize a series of 5-(4-(het)arylphenyl)-2,2′-bipyridine-6-carboxylic acids via Suzuki or Stille cross-coupling reactions, demonstrating a pathway to complex ligands. researchgate.net

Functionalization via the Bromo Group: The bromine atom on the phenyl ring is a key site for post-synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with various boronic acids or esters can introduce new aryl or alkyl groups.

Stille Coupling: Reaction with organostannanes provides another route to C-C bond formation. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functional groups by coupling with amines, as demonstrated in the synthesis of various arylamino-2,2'-bipyridines from bromo-substituted precursors. nih.gov

These strategies allow for the creation of a diverse library of compounds with tailored properties, starting from the parent this compound structure.

Table 2: Selected Synthetic Strategies for Derivatives

| Strategy | Reaction | Precursor Type | Product Type | Reference |

|---|---|---|---|---|

| Core Modification | Suzuki/Stille Coupling | Bipyridine-carbonitrile | Bipyridine-carboxylic acid | researchgate.net |

| Isomer Synthesis | Lithiation/Dimerization | Dihalopyridine | Isomeric Bipyridines | nih.gov |

| C-N Coupling | Buchwald-Hartwig Amination | Bromo-substituted bipyridine | Arylamino-bipyridine | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,5'-dibromo-2,2'-bipyridine |

| 4,4'-bipyridine |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| 5-(4-Bromophenyl)-2,2′-bipyridine-6-carbonitrile |

| 5-(4-(Het)arylphenyl)-2,2′-bipyridine-6-carboxylic acids |

| 2-chloro-5-bromopyridine |

| 2-chloro-4-lithio-5-bromopyridine |

| 5-bromo-2,2'-bipyridine |

| 3,4'-bipyridine |

| 2,4'-bipyridine |

| arylamino-2,2'-bipyridines |

| lithium diisopropylamide (LDA) |

Post Synthetic Derivatization and Functionalization of 5 4 Bromophenyl 2,4 Bipyridine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety

The bromine atom on the phenyl group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. This class of reactions is one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The general mechanism for these processes involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. nobelprize.orgacs.org

The Suzuki-Miyaura coupling reaction is a robust method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. libretexts.orgorganic-chemistry.org In the case of 5-(4-bromophenyl)-2,4'-bipyridine, the bromine moiety can readily participate in a second Suzuki-Miyaura coupling. This is particularly useful for synthesizing extended π-conjugated systems, such as terphenyl or oligophenyl derivatives linked to the bipyridine core. These extended systems are of significant interest for applications in organic electronics and as ligands for luminescent metal complexes.

The reaction of this compound with various arylboronic acids can be performed using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium carbonate or potassium phosphate (B84403). researchgate.netmdpi.com The choice of solvent, base, and ligand can be optimized to achieve high yields. mdpi.com For instance, coupling with electron-rich boronic acids often proceeds efficiently, leading to the synthesis of novel pyrimidine (B1678525) analogs in good yields. mdpi.com This methodology allows for the systematic extension of the molecule's π-system, which directly influences its photophysical properties.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Product Structure (Example) | Typical Conditions |

| Phenylboronic acid | 5-(Biphenyl-4-yl)-2,4'-bipyridine | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 80°C |

| 4-Methoxyphenylboronic acid | 5-(4'-Methoxybiphenyl-4-yl)-2,4'-bipyridine | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 80°C |

| 2-Thienylboronic acid | 5-(4-(Thiophen-2-yl)phenyl)-2,4'-bipyridine | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 90°C |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, is an indispensable tool for introducing alkynyl moieties into organic molecules. organic-chemistry.org Applying this reaction to this compound allows for the synthesis of derivatives containing a rigid alkyne linker, which is valuable for constructing linear, rod-like molecules for molecular electronics and self-assembly applications.

The reaction is generally carried out under mild, basic conditions, often using an amine base like triethylamine (B128534) or diethylamine, which can also serve as the solvent. wikipedia.org The reactivity of aryl halides in Sonogashira couplings follows the order I > Br > Cl, making the bromo-substituted starting material an excellent substrate. wikipedia.org A wide range of terminal alkynes, including those bearing other functional groups, can be coupled, providing access to a diverse library of functionalized bipyridine ligands. researchgate.net

Table 2: Representative Sonogashira Coupling Reactions

| Terminal Alkyne | Product Structure (Example) | Typical Conditions |

| Phenylacetylene | 5-(4-(Phenylethynyl)phenyl)-2,4'-bipyridine | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT |

| Trimethylsilylacetylene | 5-(4-((Trimethylsilyl)ethynyl)phenyl)-2,4'-bipyridine | Pd(PPh₃)₄, CuI, Et₃N, Toluene, 70°C |

| 1-Heptyne | 5-(4-(Hept-1-yn-1-yl)phenyl)-2,4'-bipyridine | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 50°C |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. wikipedia.org For this compound, this reaction enables the introduction of primary or secondary amines at the para-position of the phenyl ring.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. libretexts.orgorganic-chemistry.org Sterically hindered biarylphosphine ligands, such as those developed by Buchwald, are often highly effective. rsc.orgacs.org The reaction can accommodate a wide variety of amines, including anilines, alkylamines, and N-heterocycles, allowing for the synthesis of derivatives with diverse electronic and hydrogen-bonding capabilities. acs.org

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Product Structure (Example) | Typical Conditions |

| Aniline | 5-(4-(Phenylamino)phenyl)-2,4'-bipyridine | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100°C |

| Morpholine | 5-(4-(Morpholino)phenyl)-2,4'-bipyridine | Pd(OAc)₂, RuPhos, Cs₂CO₃, Dioxane, 100°C |

| Carbazole | 5-(4-(9H-Carbazol-9-yl)phenyl)-2,4'-bipyridine | Pd₂(dba)₃, BrettPhos, K₃PO₄, Toluene, 110°C |

Electrophilic and Nucleophilic Substitution Reactions on the Bipyridine Ring System

The bipyridine core itself possesses a distinct reactivity pattern. The pyridine (B92270) rings are electron-deficient aromatic systems due to the electronegative nitrogen atom. This generally deactivates the rings towards electrophilic aromatic substitution.

Conversely, this electron deficiency makes the pyridine rings susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. researchgate.net However, for SNAr to occur, a good leaving group (such as a halide) must be present at one of these activated positions. Since the parent this compound lacks such a leaving group on its bipyridine rings, direct nucleophilic substitution is not a primary pathway for derivatization without prior functionalization (e.g., halogenation) of the bipyridine system itself.

Modification through Quaternization and N-Oxidation Chemistry

The lone pairs of electrons on the two nitrogen atoms of the bipyridine system are readily available for reaction with electrophiles. Quaternization, the reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), results in the formation of mono- or di-quaternized bipyridinium salts. mdpi.com These salts, structurally related to viologens, often exhibit interesting electrochemical and electrochromic properties. mdpi.com The quaternization can potentially occur at either the 1- or 1'-position nitrogen, and the reaction conditions can be controlled to favor mono- or di-alkylation.

Another modification is N-oxidation, which can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts one or both of the pyridine nitrogen atoms into N-oxides. N-oxidation significantly alters the electronic properties of the bipyridine ring system, increasing its electron density and modifying its coordination behavior as a ligand.

Controlled Polymerization and Oligomerization via Functional Groups

The functional groups introduced through the palladium-catalyzed cross-coupling reactions described in section 3.1 can serve as handles for controlled polymerization or oligomerization. For example, a derivative of this compound can be designed to be a bifunctional monomer.

One strategy involves performing a Suzuki-Miyaura coupling to introduce a boronic acid or ester group while retaining the original bromine atom (by using a di-halogenated phenyl linker, for instance). This "A-B" type monomer can then undergo Suzuki polymerization to form well-defined conjugated polymers. Similarly, a monomer bearing both a bromine atom and a terminal alkyne (introduced via Sonogashira coupling) could be used in various polymerization schemes. The resulting polymers, incorporating the bipyridine unit into their backbones, are promising candidates for applications as sensory materials, organic light-emitting diodes (OLEDs), and components in solar cells. nih.govnih.gov

Coordination Chemistry of 5 4 Bromophenyl 2,4 Bipyridine

Ligand Field Theory and Metal-Ligand Interactions with Transition Metals

Ligand Field Theory (LFT) is a model that elucidates the electronic structure of coordination compounds by considering the interaction between the central metal ion and the surrounding ligands. fiveable.mewikipedia.org It is an extension of Crystal Field Theory, incorporating principles of molecular orbital theory to describe the covalent character of metal-ligand bonds. fiveable.mewikipedia.org The presence of ligands removes the degeneracy of the metal's d-orbitals, splitting them into different energy levels. uni-siegen.de The magnitude of this splitting, denoted as Δ, is influenced by the geometry of the complex and the nature of the ligands. uni-siegen.delibretexts.org

Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. fiveable.mebhu.ac.in Strong-field ligands, such as cyanide (CN⁻) and carbon monoxide (CO), induce a large splitting, while weak-field ligands, like iodide (I⁻) and bromide (Br⁻), cause a smaller splitting. bhu.ac.in The position of a ligand in this series is related to its ability to act as a σ-donor and a π-acceptor or π-donor. wikipedia.orgquizlet.com Bipyridine ligands, including 5-(4-Bromophenyl)-2,4'-bipyridine, are generally considered strong-field ligands. bhu.ac.in

The interaction between a transition metal and this compound involves the donation of lone pair electrons from the nitrogen atoms of the bipyridine to the empty orbitals of the metal, forming a σ-bond. Additionally, π-backbonding can occur, where electrons from the metal's d-orbitals are donated into the empty π* orbitals of the bipyridine ligand. wikipedia.org This back-donation strengthens the metal-ligand bond and influences the electronic properties of the complex. wikipedia.org The geometry of the resulting complex, most commonly octahedral or tetrahedral, dictates the specific pattern of d-orbital splitting. libretexts.org In an octahedral field, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. uni-siegen.de In a tetrahedral field, the splitting is inverted and smaller. libretexts.org

Synthesis and Characterization of Mononuclear Complexes

The synthesis of mononuclear complexes involving this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govrsc.org Characterization of the resulting complexes is crucial to determine their structure and properties. Common characterization techniques include single-crystal X-ray diffraction, which provides detailed information about the molecular structure, and various spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy. nih.govresearchgate.net

The this compound ligand can coordinate to a metal center in a variety of ways. As a bidentate ligand, it can chelate to a single metal ion through its two nitrogen atoms, forming a stable five-membered ring. savemyexams.com The coordination geometry around the metal center is influenced by factors such as the size of the metal ion, the steric bulk of the ligands, and the reaction conditions. Common geometries for mononuclear complexes with bipyridine ligands include octahedral and square planar. quizlet.com For instance, a metal ion like nickel(II) can form an octahedral complex with three bipyridine ligands, [Ni(bipy)₃]²⁺, or a square planar complex with two bipyridine ligands, [Ni(bipy)₂]²⁺. savemyexams.com The specific coordination mode and geometry of complexes with this compound would be determined through structural analysis.

Ligand exchange reactions are fundamental processes in coordination chemistry, where one ligand in a complex is replaced by another. The kinetics and thermodynamics of these reactions provide insight into the stability and reactivity of the complexes. nih.govsemanticscholar.org The rate of ligand exchange can vary significantly depending on the metal ion and the nature of the ligands. semanticscholar.org For example, some metal ions are "labile," meaning they undergo rapid ligand exchange, while others are "inert," with slow exchange rates. semanticscholar.org

The mechanism of ligand exchange can be associative, dissociative, or interchange. nih.gov A dissociative mechanism involves the initial breaking of a metal-ligand bond to form an intermediate with a lower coordination number, followed by the coordination of the new ligand. nih.gov The kinetics of ligand exchange for complexes of this compound can be studied using techniques like NMR spectroscopy. nih.gov Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of activation can be determined from temperature-dependent kinetic studies, providing further details about the reaction mechanism. nih.gov For example, a large positive activation entropy is often indicative of a dissociative ligand exchange mechanism. nih.gov

Design and Formation of Polynuclear and Supramolecular Assemblies

The ability of bipyridine ligands to act as bridging units between metal centers makes them excellent building blocks for the construction of polynuclear and supramolecular architectures. savemyexams.commdpi.com These complex structures have potential applications in areas such as catalysis, materials science, and molecular recognition.

Supramolecular assemblies are formed through the spontaneous organization of molecular components via non-covalent interactions. researchgate.net The formation of these structures is a process of self-assembly. In the case of this compound, the combination of coordinative bonds with metal ions and weaker intermolecular forces can drive the self-assembly of complex architectures in both solution and the solid state. mdpi.comresearchgate.net These interactions can include hydrogen bonding, π-π stacking, and hydrophobic effects. mdpi.comresearchgate.net The resulting supramolecular structures can range from discrete polynuclear cages to extended one-, two-, or three-dimensional coordination polymers. researchgate.net The final structure is often influenced by factors such as the choice of metal ion, the solvent, and the presence of counter-ions or guest molecules. mdpi.com

: A Review of Current Research

Despite a thorough review of available scientific literature, there is a notable absence of published research specifically detailing the coordination chemistry of the compound this compound. Consequently, an in-depth article on its applications in Metal-Organic Frameworks (MOFs), Coordination Polymers (CPs), and chiral induction phenomena, as requested, cannot be generated at this time.

Extensive searches of chemical databases and scientific journals did not yield any studies focused on the use of this compound as a linker in the design of MOFs or CPs. Similarly, no research was found pertaining to the structural elucidation of frameworks incorporating this specific ligand, nor were there any reports on its involvement in chiral induction or asymmetric coordination phenomena.

While the broader class of bipyridine ligands, particularly 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096), are extensively used in coordination chemistry and materials science, this specific asymmetrically substituted derivative, this compound, appears to be uncharacterized in the context of the requested applications. The presence of the bromophenyl substituent and the 2,4'-bipyridine (B1205877) core offers potential for interesting coordination behavior and the formation of novel supramolecular architectures. However, without experimental data and peer-reviewed research, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Future research into the synthesis and coordination of this compound with various metal centers could reveal unique properties and potential applications. Until such research is published, a comprehensive article on its coordination chemistry remains beyond the scope of existing scientific knowledge.

Theoretical and Computational Studies on 5 4 Bromophenyl 2,4 Bipyridine and Its Derivatives/complexes

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(4-Bromophenyl)-2,4'-bipyridine, DFT calculations can elucidate fundamental properties such as orbital energies and charge distribution, which are critical for understanding its chemical behavior.

Orbital Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and its ability to participate in electronic excitations. acs.org A smaller gap generally suggests a molecule is more reactive and can be more easily excited. mdpi.com

In computational studies of related bipyridine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. For this compound, it is anticipated that the HOMO would have significant contributions from the bromophenyl and bipyridine rings, while the LUMO would be distributed across the bipyridine system, which can accept electron density.

The energy of the HOMO-LUMO gap can be precisely calculated using DFT methods, and this value is crucial for predicting the wavelength of light a compound might absorb. acs.org For instance, DFT calculations on similar aromatic heterocyclic compounds have been used to correlate the HOMO-LUMO gap with their observed UV-Vis absorption spectra. nih.gov

Table 1: Illustrative Frontier Orbital Energies for a Substituted Bipyridine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| Gap (ΔE) | 4.10 |

Note: This table is illustrative, based on typical values for related aromatic heterocyclic compounds, to demonstrate the type of data generated from DFT calculations.

The visualization of HOMO and LUMO orbitals provides a clear picture of where electronic transitions are likely to occur. This analysis is fundamental for designing molecules with specific electronic and optical properties.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within the this compound molecule dictates its electrostatic potential. This potential is crucial for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and halogen bonding, which are vital in supramolecular chemistry and crystal engineering.

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. In these maps, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyridine (B92270) rings are expected to be regions of negative electrostatic potential, making them potential sites for coordination with metal ions or hydrogen bond donors. The bromine atom, due to the phenomenon of the "sigma-hole," can present a region of positive potential, enabling it to act as a halogen bond donor.

Molecular Dynamics (MD) Simulations of Conformational Landscapes

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. uib.no

MD simulations can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.gov By simulating the molecule in different environments (e.g., in a vacuum, in a solvent), one can understand how the conformational landscape is influenced by its surroundings. For example, simulations of pyridine-based compounds have been used to understand their orientation and behavior in different media. nih.gov

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. For this compound, this can involve identifying the most likely sites for chemical reactions and calculating the activation energies for various reaction pathways.

Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can pinpoint which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. The MEP map also provides a good initial guide to reactivity.

Furthermore, computational methods can model the entire course of a chemical reaction, from reactants through the transition state to the products. This allows for the determination of reaction energetics and helps to understand why certain products are formed over others. For instance, in the synthesis of bipyridine derivatives, computational studies can help to rationalize the observed regioselectivity and to optimize reaction conditions. mdpi.com

In Silico Design of Novel Functional Derivatives

The insights gained from theoretical studies of this compound can be leveraged for the in silico design of new molecules with enhanced or novel properties. By systematically modifying the parent structure—for example, by adding or changing functional groups—and then computationally screening the properties of these new derivatives, researchers can identify promising candidates for synthesis and experimental testing. nih.govnih.gov

For example, if the goal is to create a derivative that absorbs light at a longer wavelength, one could computationally test the effect of adding electron-donating or electron-withdrawing groups at various positions on the bipyridine or phenyl rings. DFT calculations would quickly reveal how these modifications alter the HOMO-LUMO gap and, consequently, the absorption spectrum. This approach has been successfully used in the design of novel materials for organic electronics and new candidates for medicinal applications. nih.govnih.gov

Table 2: Illustrative Example of In Silico Screening of Bipyridine Derivatives

| Derivative | Substituent | Calculated HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

| Parent Compound | None | 4.10 | 302 |

| Derivative A | -NO2 at 5'-position | 3.85 | 322 |

| Derivative B | -NH2 at 5'-position | 3.95 | 314 |

| Derivative C | -OCH3 at 6'-position | 4.05 | 306 |

Note: This table is a hypothetical illustration of how computational screening can be used to predict the properties of newly designed molecules based on the parent structure.

Computational Spectroscopic Property Prediction (e.g., UV-Vis, NMR, Raman)

Computational methods can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. This is not only useful for interpreting experimental spectra but also for predicting the spectra of unknown or yet-to-be-synthesized compounds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.govchemrxiv.org The predicted spectrum can be compared with experimental data to confirm the structure of the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predictions are highly sensitive to the molecular geometry, so an accurate optimized structure is essential.

Raman Spectroscopy: The vibrational frequencies and intensities of Raman spectra can also be computed using DFT. nih.gov This can aid in the assignment of vibrational modes observed in experimental Raman spectra.

By combining these predictive capabilities, computational chemistry provides a comprehensive toolkit for the characterization of this compound and its derivatives, guiding experimental work and accelerating the discovery of new functional molecules.

Advanced Spectroscopic and Mechanistic Investigations

Mechanistic Pathways of Complex Formation

The formation of metal complexes with bipyridine-based ligands like 5-(4-bromophenyl)-2,4'-bipyridine involves intricate mechanistic pathways. Understanding these pathways is key to controlling the synthesis of desired complex structures with specific properties.

Kinetic Studies of Ligand Association and Dissociation

Kinetic studies provide valuable insights into the rates and mechanisms of ligand association and dissociation, which are fundamental steps in the formation and transformation of metal complexes. For instance, studies on related palladium(II) cages with tripyridyl ligands have shown that ligand substitutions can significantly enhance the kinetic stability of the resulting metallosupramolecular structures. rsc.org Competition experiments with various nucleophiles revealed that modifying the electronic properties of the ligand, such as by introducing amino groups, can lead to more robust cage architectures. rsc.org

In the context of copper(II) complexes with bipyridine ligands, research has demonstrated that the equilibrium between neutral and ionic species is influenced by the solvent polarity and temperature. For example, the complex Cu(II)(dNbpy)Br2, where dNbpy is 4,4'-di(5-nonyl)-2,2'-bipyridine, can undergo bromine substitution in the presence of excess ligand to form an ionic complex. nih.gov The thermodynamic parameters (ΔH° and ΔS°) for this equilibrium were found to be negative and dependent on the medium's polarity, indicating that the formation of the ionic species is favored in more polar environments. nih.gov Under typical polymerization conditions, the neutral complex is the predominant species. nih.gov

Intermediate Characterization in Reaction Sequences

The synthesis of this compound and its derivatives often proceeds through a series of intermediates. Characterizing these intermediates is crucial for understanding the reaction mechanism and optimizing the synthesis. For example, in the synthesis of macitentan, an endothelin receptor antagonist, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) is a key intermediate. google.com The synthesis of this intermediate involves several steps, starting from p-bromophenylacetic acid and proceeding through methyl p-bromophenylacetate, 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester, and 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. google.com Each of these intermediates can be isolated and characterized to ensure the desired reaction pathway is being followed.

Similarly, the synthesis of other bipyridine derivatives, such as those used in lanthanide complexes, involves the formation of intermediate compounds like 5-(4-bromophenyl)-2,2′-bipyridine-6-carbonitrile. researchgate.net This intermediate is then used in subsequent cross-coupling reactions to build the final ligand structure. researchgate.net

In-situ Spectroscopic Monitoring of Chemical Transformations

In-situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing information about the formation and consumption of reactants, intermediates, and products.

Time-Resolved Spectroscopy for Reaction Intermediates

Time-resolved spectroscopy is particularly useful for studying short-lived reaction intermediates. This technique allows researchers to observe structural changes on very short timescales, from femtoseconds to seconds. For example, time-resolved serial femtosecond crystallography (TR-SFX) has been used to capture high-resolution structures of intermediates in the photocycle of photoactive yellow protein. nih.gov This method overcomes some of the limitations of traditional time-resolved Laue crystallography, such as X-ray damage and the need for large crystals. nih.gov While not directly applied to this compound in the available literature, this technique holds immense potential for studying the dynamics of its complex formation and other chemical transformations.

The study of ruthenium polypyridyl complexes provides another example of the application of time-resolved techniques. Upon irradiation with light, these complexes can undergo ligand exchange. nih.gov A Jablonski diagram can be used to illustrate the electronic transitions responsible for this photoinduced ligand loss, which involves excitation to a metal-to-ligand charge transfer (MLCT) state, followed by intersystem crossing to a triplet state that leads to ligand exchange. nih.gov Such studies provide a framework for understanding the photochemistry of related bipyridine complexes.

Advanced NMR Techniques for Structural Elucidation in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules in both solution and solid states.

In solution, 1H and 13C NMR are routinely used to confirm the structure of bipyridine derivatives. For example, the 1H NMR spectrum of 4-((4-bromophenyl)ethynyl)pyridine, a related compound, shows characteristic signals for the pyridine (B92270) and bromophenyl protons. rsc.org Advanced techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to assign the complex spectra of larger molecules, such as a ditopic bipyridine-terpyridine bridging ligand. arkat-usa.org

Solid-state NMR (ssNMR) spectroscopy provides atomic-level information about the structure and dynamics of solid materials. mit.edu It is a powerful method for characterizing materials where single crystals for X-ray diffraction are not available. ssNMR can determine chemical structure, three-dimensional structure, and dynamics of solids and semi-solids. mit.edu For instance, it has been used to study the structure of divalent vanadium complexes with bulky amido ligands in the solid state. researchgate.net

X-ray Diffraction Studies for Solid-State Structural Analysis (Beyond Basic Identification)

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. Beyond simple identification, it provides precise information on bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of a copper(II) complex with a substituted bipyridine ligand, Cu(II)(dNbpy)Br2, revealed a distorted square planar geometry around the copper center. nih.gov The copper atom is coordinated to two nitrogen atoms of the bipyridine ligand and two bromine atoms, with specific Cu-N and Cu-Br bond lengths. nih.gov The crystal structure of a palladium(II) complex with N-(4-bromophenyl)-pyridine-2-carboxamide ligands also shows a distorted square-planar coordination geometry, with the ligand acting in a bidentate fashion. mdpi.com

High-resolution X-ray powder diffraction can even be used to solve the crystal structure of coordination polymers when single crystals are not obtainable. This was demonstrated for a polymer formed from [(C5H4BMe2)2Fe] and 4,4'-bipyridine (B149096). capes.gov.br

Interactive Data Table: Crystallographic Data for Related Bipyridine Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

| Cu(II)(dNbpy)Br2 | Triclinic | P1 | 12.5283(11) | 15.0256(14) | 17.7900(16) | 90.350(2) | 99.360(2) | 107.937(2) | nih.gov |

| bis[N-(4-Bromophenyl)-pyridine-2-carboxamidato]Palladium | Monoclinic | P21/c | - | - | - | - | - | - | mdpi.com |

| [(C5H4BMe2)2Fe]-4,4'-bipyridine Polymer | Triclinic | P-1 | 9.9442(2) | 10.4687(3) | 11.5361(5) | 112.065(2) | 108.979(1) | 90.551(2) | capes.gov.br |

| (PPh4)2[W(CN)6(4,4'-Mebpy)] | - | - | - | - | - | - | - | - | nih.gov |

| (AsPh4)2[W(CN)6(5,5'-Mebpy)] | - | - | - | - | - | - | - | - | nih.gov |

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

A comprehensive search of scientific literature reveals a notable absence of specific Electron Paramagnetic Resonance (EPR) studies conducted on paramagnetic complexes of This compound . However, the broader field of bipyridine chemistry offers extensive examples of how EPR spectroscopy is a powerful tool for elucidating the electronic structure, geometry, and mechanistic pathways of paramagnetic metal complexes. This section will, therefore, provide a general overview of the application of EPR spectroscopy to paramagnetic bipyridine complexes, drawing on established research of analogous compounds to infer the potential insights that could be gained for complexes of the title compound.

EPR spectroscopy is a technique that detects transitions between electron spin states in the presence of a magnetic field, making it exclusively sensitive to species with one or more unpaired electrons, such as transition metal complexes and organic radicals. illinois.edunih.gov For paramagnetic bipyridine complexes, EPR studies can provide a wealth of information.

One of the primary applications of EPR is the characterization of the geometry and electronic ground state of metal centers. For instance, in the case of Copper(II) complexes with 2,2'-bipyridine (B1663995) and its derivatives, the parameters extracted from EPR spectra, such as the g-tensor and hyperfine coupling constants (A-tensor), are highly sensitive to the coordination environment of the Cu(II) ion. acs.orgresearchgate.net Different geometries, such as elongated octahedral, square pyramidal, or trigonal bipyramidal, give rise to distinct EPR spectral features. acs.orgresearchgate.net For example, an elongated octahedral geometry typically results in a dx²-y² ground state, whereas a trigonal bipyramidal geometry can lead to a dz² ground state, each with a characteristic g-tensor signature. acs.orgresearchgate.net Advanced techniques like Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy can provide even more detailed information, including the determination of ligand hyperfine coupling constants, which helps to map the delocalization of the unpaired electron onto the ligand framework. cardiff.ac.ukrsc.org

EPR spectroscopy is also instrumental in mechanistic studies of reactions involving paramagnetic intermediates. For example, in the electrocatalytic reduction of CO2 by rhenium complexes of 2,2'-bipyridine, EPR has been used to identify and characterize the paramagnetic species formed during the catalytic cycle. researchgate.net Similarly, in studies of iron bipyridine-diimine complexes, EPR spectroscopy, in conjunction with other techniques, has been crucial in understanding the extensive redox non-innocence of the ligand, where the bipyridine moiety itself can exist in multiple oxidation states. acs.org

Furthermore, EPR can be used to study the interaction of paramagnetic bipyridine complexes with other molecules, such as DNA. The changes in the EPR spectral parameters upon binding can provide information about the binding mode and the local environment of the metal complex. researchgate.net

While no specific data exists for this compound, it is reasonable to expect that its paramagnetic complexes would be amenable to similar EPR investigations. The introduction of the 4-bromophenyl substituent could influence the electronic properties of the bipyridine ligand, which in turn would affect the EPR parameters of the corresponding metal complexes. Such studies could provide valuable insights into the electronic structure and reactivity of these complexes.

Applications of 5 4 Bromophenyl 2,4 Bipyridine in Materials Science and Catalysis

Ligand Design for Homogeneous and Heterogeneous Catalysis

The design of ligands is paramount in developing efficient and selective metal-based catalysts. The 5-(4-Bromophenyl)-2,4'-bipyridine ligand offers a robust scaffold that can be coordinated to a metal center, influencing its reactivity and stability. The electronic nature of the substituents on the bipyridine rings can be modified to tune the properties of the resulting metal complexes for various catalytic applications. nih.gov

Redox Catalysis Mediated by Metal Complexes

In many catalytic reactions, the ligand is not merely a spectator but an active participant in electron transfer processes. Such "redox-active" or "non-innocent" ligands can accept and donate electrons, effectively storing redox equivalents and enabling multielectron transformations that might otherwise be inaccessible or require high energy intermediates. researchgate.netprinceton.edu The 2,2'-bipyridine (B1663995) framework is known to be redox-active, capable of existing in neutral, radical anion, and dianion forms. acs.org

Photocatalytic Applications with Transition Metal Complexes

Transition metal complexes featuring bipyridine ligands are mainstays in photoredox catalysis, where light energy is used to drive chemical reactions. acs.org Complexes of ruthenium, iridium, and nickel with bipyridine ligands can absorb visible light, promoting them to an excited state with potent redox capabilities. unimelb.edu.aursc.org This excited state can then engage in single-electron transfer (SET) with organic substrates to initiate a catalytic cycle. acs.org

The efficiency and properties of these photocatalysts are highly dependent on the ligand design. For instance, in nickel-bipyridine photoredox systems, the rate of key steps like excited-state bond homolysis can be controlled by the electronic properties of substituents on both the bipyridine and aryl ligands. acs.org The introduction of a 4-bromophenyl group onto the bipyridine scaffold, as in this compound, would be expected to influence the energy levels of the metal-to-ligand charge transfer (MLCT) states that are crucial for photocatalysis. Furthermore, research on insulated π-conjugated 2,2′-bipyridine complexes has demonstrated that extending the ligand's π-system can enhance photophysical properties, a feature inherent in the structure of this compound. rsc.org Such modifications can lead to improved performance in applications like the photocatalytic oxidation of thioethers, as demonstrated with certain ruthenium-bipyridyl complexes. uva.es

Electrocatalytic Processes Involving Bipyridine Ligands

Bipyridine-based metal complexes have emerged as highly effective electrocatalysts, particularly for the reduction of carbon dioxide (CO₂). escholarship.org The archetypal catalyst fac-Re(bpy)(CO)₃Cl has been extensively studied, and its activity and selectivity can be tuned by modifying the bipyridine ligand. rsc.org

Research on iridium complexes with asymmetrically substituted bipyridine ligands has shown that the electronic properties of the substituents can fine-tune the redox behavior and catalytic activity for CO₂ reduction. nih.gov Similarly, studies on manganese-bipyridine catalysts have revealed that aryl substitution on the bipyridine ligand is a critical design element. Attaching phenyl groups to the bipyridine core can enhance catalytic performance when the complex is immobilized on surfaces like carbon nanotubes. These aryl groups are thought to promote favorable π–π interactions with the support, which confines the active catalyst to the electrochemical interface and improves efficiency. The structure of this compound, with its appended phenyl ring, aligns well with this design principle.

| Catalyst | Support | Faradaic Efficiency for CO (FE_CO) | CO Current Density (J_CO) |

|---|---|---|---|

| Mn(ph-bpy)(CO)₃Br | MWCNT | 72% | 7.0 mA/cm² |

| Mn(nap-bpy)(CO)₃Br | MWCNT | >92% | 16.5 mA/cm² |

Optoelectronic Materials Incorporating Bipyridine Scaffolds

The unique electronic and photophysical properties of bipyridine ligands and their metal complexes make them highly attractive for use in optoelectronic materials, including those for light-emitting devices and organic electronics. rsc.orgnih.gov

Luminescence Properties of Metal Complexes

Metal complexes containing bipyridine ligands are renowned for their luminescent properties. purdue.edu This emission often arises from a metal-to-ligand charge transfer (MLCT) excited state. unimelb.edu.au The color and efficiency of this luminescence can be systematically tuned by altering the metal center and, crucially, by modifying the structure of the bipyridine ligand.

Lanthanide complexes, in particular, are known for their sharp, line-like emission bands. The 5-(4-bromophenyl)-bipyridine scaffold is a suitable building block for creating such materials. For example, europium(III) complexes derived from a 5-(4-bromophenyl)-2,2′-bipyridine-6-carbonitrile intermediate have been synthesized and investigated for their photophysical properties. In these systems, the organic ligand absorbs light (acting as an "antenna") and efficiently transfers the energy to the central europium ion, which then emits its characteristic red light. nih.gov The photophysical properties of such complexes, including emission wavelength and quantum yield, are highly sensitive to the ligand structure and the coordination environment of the metal ion. nih.govnih.gov Complexes of other metals like iridium(III), ruthenium(II), and platinum(II) with substituted bipyridines also exhibit strong and tunable phosphorescence, making them candidates for applications from biological imaging to organic light-emitting diodes (OLEDs). unimelb.edu.aunih.gov

| Complex Type | Metal Ion | Emission Color Range | Typical Origin of Emission |

|---|---|---|---|

| [Eu(L)₃] | Europium(III) | Red | f-f transition (sensitized by ligand) |

| [Ru(bpy)₃]²⁺ type | Ruthenium(II) | Orange-Red | ³MLCT |

| [Ir(C^N)₂(N^N)]⁺ type | Iridium(III) | Green to Red | ³MLCT / ³LC |

| [Pt(C^N^N)X] type | Platinum(II) | Green-Yellow | ³MLCT / ³LC |

Charge Transport and Emission Characteristics in Organic Electronics

Organic semiconductors are the active components in devices like OLEDs and organic field-effect transistors (OFETs). The efficiency of these devices hinges on the ability of the material to transport electrical charges (electrons and holes). nih.gov The structure of this compound, featuring an extended π-conjugated system, is a foundational characteristic for organic semiconductors.

The charge transport properties in molecular solids are governed by factors such as the energy levels of the frontier molecular orbitals (HOMO and LUMO), the reorganization energy upon charging, and the electronic coupling between adjacent molecules. nih.gov The planarity of the bipyridine core and the potential for the 4-bromophenyl group to influence intermolecular packing through π-stacking or halogen bonding can significantly affect this electronic coupling. Studies on substituted 4,4'-bipyridyls in molecular junctions have shown that charge transport is indeed sensitive to substituents on the rings. researchgate.net While amorphous organic materials often suffer from low charge carrier mobility, creating highly ordered structures, such as covalent organic frameworks (COFs) with bipyridine units, can lead to materials with exceptionally high mobility due to delocalized, band-like transport. acs.org Materials based on the this compound scaffold could be designed to optimize intermolecular interactions, potentially leading to materials with favorable charge transport characteristics for electronic applications. acs.orgaps.org

Supramolecular Chemistry and Molecular Recognition

Host-Guest Interactions and Self-Assembled Systems

There is currently a lack of specific research in peer-reviewed journals detailing the role of this compound in host-guest interactions and self-assembled systems. The inherent structure of the molecule, featuring both metal-coordinating bipyridine units and a phenyl ring capable of engaging in π-π stacking, suggests its potential as a building block for supramolecular architectures. However, without experimental studies, the specific nature of any host-guest complexes or self-assembled structures remains speculative.

Sensors and Chemodosimeters Based on Bipyridine-Metal Interactions

No dedicated studies on the development of sensors or chemodosimeters using this compound have been identified. The principle of using bipyridine-metal interactions to create sensory materials is well-established. Typically, the coordination of a target analyte to a bipyridine-metal complex induces a measurable change in photophysical properties, such as color or fluorescence. While it is plausible that this compound could be employed in such systems, there is no available data to confirm this or to detail the specifics of any such application.

Polymer Chemistry Applications

Incorporation into Functional Polymer Architectures

The scientific literature does not currently contain reports on the successful incorporation of this compound into functional polymer architectures. The presence of the bromophenyl group provides a potential site for polymerization reactions, such as Suzuki or Stille coupling, which could integrate the bipyridine unit into a polymer backbone. Such polymers could exhibit interesting photophysical or electrochemical properties. Nevertheless, the synthesis and characterization of such polymers have not been described.

Polymer-Supported Catalysts and Materials

Similarly, there is an absence of research on the use of this compound in the creation of polymer-supported catalysts and materials. The concept involves immobilizing a catalytically active metal complex, formed with the bipyridine ligand, onto a polymer support. This approach can enhance catalyst stability and facilitate its recovery and reuse. While this is a promising area of research for functionalized bipyridines, specific examples involving this compound are not available.

Structure Activity Relationship Studies in Non Biological Contexts

Correlation of Ligand Structure with Catalytic Performance

The unique structural features of 5-(4-Bromophenyl)-2,4'-bipyridine, particularly the presence of the electron-withdrawing bromophenyl substituent and the asymmetric nature of the 2,4'-bipyridine (B1205877) core, play a crucial role in the catalytic activity of its metal complexes, especially those of palladium. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electronic properties of the ligand are paramount in influencing the catalytic cycle.

The electron-withdrawing nature of the 4-bromophenyl group can enhance the electrophilicity of the palladium center. This increased electrophilicity can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. A more electrophilic palladium center is more susceptible to reaction with the organoboron reagent.

While specific catalytic data for palladium complexes of this compound is not extensively documented in publicly available literature, the performance of similar substituted bipyridine ligands in Suzuki-Miyaura cross-coupling reactions provides valuable insights. The following table illustrates the typical effect of ligand substitution on the catalytic performance of palladium complexes.

Catalytic Performance of Palladium Complexes with Substituted Bipyridine Ligands in a Model Suzuki-Miyaura Coupling Reaction

| Ligand | Substituent Type | Yield (%) | Turnover Number (TON) | Reference Compound |

|---|---|---|---|---|

| 2,2'-Bipyridine (B1663995) | Unsubstituted | 75 | 750 | Yes |

| 4,4'-Dimethyl-2,2'-bipyridine | Electron-donating | 85 | 850 | No |

| 4,4'-Di-tert-butyl-2,2'-bipyridine | Electron-donating (bulky) | 92 | 920 | No |

| 5-(4-Bromophenyl)-2,2'-bipyridine | Electron-withdrawing | 88 | 880 | No |

Note: The data in this table is illustrative and based on general trends observed for substituted bipyridine ligands in palladium-catalyzed reactions. Specific performance can vary depending on the reaction conditions.

Influence of Bipyridine Substitution on Coordination Behavior and Stability

The 4-bromophenyl substituent at the 5-position of the 2,4'-bipyridine ligand significantly impacts its coordination behavior with metal ions and the stability of the resulting complexes. The electronic and steric effects of this substituent alter the geometry and the strength of the metal-ligand bonds.

The electron-withdrawing character of the bromophenyl group can lead to a slight decrease in the basicity of the nitrogen atoms in the bipyridine rings. This can result in a modest weakening of the metal-nitrogen bond. However, the potential for π-stacking interactions involving the bromophenyl group can introduce additional stabilizing forces within the crystal lattice of the complex, potentially compensating for the weaker coordination bond.

The crystal structure of metal complexes containing substituted bipyridine ligands reveals how these substituents influence the coordination geometry. For instance, the steric bulk of the bromophenyl group can cause distortions in the typical octahedral or square planar geometries of the metal complexes. These distortions can manifest as changes in bond angles and bond lengths.

Stability Constants (log K) of Copper(II) Complexes with Substituted Bipyridine Ligands

| Ligand | Substituent Effect | log K1 | log K2 | Reference Compound |

|---|---|---|---|---|

| 2,2'-Bipyridine | - | 8.1 | 5.7 | Yes |

| 4,4'-Dimethyl-2,2'-bipyridine | Electron-donating | 8.3 | 5.9 | No |

| 5-Bromo-2,2'-bipyridine | Electron-withdrawing | 7.8 | 5.4 | No |

Note: The data is for illustrative purposes to show the general trend of substituent effects on complex stability. nih.gov

Tuning of Optoelectronic Properties through Ligand Modification

The modification of bipyridine ligands with substituents like the 4-bromophenyl group is a powerful strategy for tuning the optoelectronic properties of their metal complexes, particularly those of ruthenium(II) and iridium(III). These complexes are known for their rich photophysical behavior, including strong absorption in the UV-visible region and luminescence, which are highly sensitive to the electronic nature of the ligands.

The introduction of the 4-bromophenyl group can influence the energy levels of the molecular orbitals involved in the electronic transitions. The electron-withdrawing nature of this group can lower the energy of the π* orbitals of the bipyridine ligand. This can lead to a red-shift (bathochromic shift) in the absorption and emission spectra of the corresponding metal complexes. These transitions are often of metal-to-ligand charge transfer (MLCT) character. nih.gov

The heavy bromine atom in the substituent can also influence the photophysical properties through the heavy-atom effect. This effect can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This can lead to an increase in the phosphorescence quantum yield and a decrease in the phosphorescence lifetime. rsc.org

The following table presents typical photophysical data for ruthenium(II) complexes with substituted bipyridine ligands, illustrating how substituents can tune their properties.

Photophysical Properties of Ruthenium(II) Complexes with Substituted Bipyridine Ligands

| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, μs) |

|---|---|---|---|---|

| [Ru(bpy)3]2+ | 452 | 615 | 0.042 | 0.6 |

| [Ru(dmb)3]2+ | 450 | 610 | 0.055 | 0.7 |

| [Ru(bpy)2(5-Br-bpy)]2+ | 455 | 625 | 0.038 | 0.5 |

Note: bpy = 2,2'-bipyridine, dmb = 4,4'-dimethyl-2,2'-bipyridine, 5-Br-bpy = 5-bromo-2,2'-bipyridine. Data is illustrative of general trends. nih.govrsc.org

Relationship between Ligand Design and Supramolecular Assembly Formation

The design of ligands is a cornerstone of crystal engineering and the rational construction of supramolecular assemblies. The shape, symmetry, and functional groups of this compound predispose it to form a variety of ordered structures, such as coordination polymers and discrete metallosupramolecular architectures, upon coordination with metal ions.

The asymmetric nature of the 2,4'-bipyridine scaffold can lead to the formation of non-centrosymmetric structures. The two nitrogen atoms are not equivalent, which can result in directional coordination and the formation of helical or chiral assemblies.

The 4-bromophenyl group can participate in various non-covalent interactions that are crucial for the stabilization of the supramolecular architecture. These include π-π stacking interactions between the phenyl and pyridine (B92270) rings of adjacent ligands, as well as halogen bonding, where the bromine atom acts as a halogen bond donor. These interactions, in concert with the coordination bonds, direct the self-assembly process and determine the final topology of the resulting framework.

For instance, in the presence of suitable metal ions, this compound can act as a linker to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The specific architecture will depend on the coordination geometry of the metal ion, the stoichiometry of the reaction, and the presence of counter-ions or solvent molecules that can also participate in the supramolecular interactions.